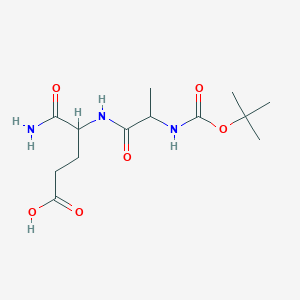
9,10-Epoxyoctadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Epoxyoctadecanamide, also known as EpOME, is a bioactive lipid that is synthesized from arachidonic acid. EpOME has been found to have various physiological and biochemical effects on the body, and its potential as a therapeutic agent is being explored.
Mecanismo De Acción
The mechanism of action of 9,10-Epoxyoctadecanamide is not fully understood, but it is believed to act through various pathways. 9,10-Epoxyoctadecanamide has been found to activate peroxisome proliferator-activated receptor (PPAR) alpha, which is involved in lipid metabolism and inflammation. 9,10-Epoxyoctadecanamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
9,10-Epoxyoctadecanamide has various biochemical and physiological effects on the body. Studies have shown that 9,10-Epoxyoctadecanamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 9,10-Epoxyoctadecanamide has also been found to reduce oxidative stress and protect cells from damage. Additionally, 9,10-Epoxyoctadecanamide has been found to regulate lipid metabolism and reduce the risk of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9,10-Epoxyoctadecanamide has several advantages for lab experiments, including its stability and availability. 9,10-Epoxyoctadecanamide can be synthesized easily and is stable under various conditions. However, the limitations of 9,10-Epoxyoctadecanamide include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 9,10-Epoxyoctadecanamide. One direction is to explore the potential of 9,10-Epoxyoctadecanamide as a therapeutic agent for various diseases, including cardiovascular disease, neurodegenerative diseases, and metabolic disorders. Another direction is to investigate the mechanisms of action of 9,10-Epoxyoctadecanamide and its interactions with other signaling pathways. Additionally, further research is needed to determine the optimal dosage and administration of 9,10-Epoxyoctadecanamide for therapeutic purposes.
In conclusion, 9,10-Epoxyoctadecanamide is a bioactive lipid that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The potential of 9,10-Epoxyoctadecanamide as a therapeutic agent for various diseases is promising, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
9,10-Epoxyoctadecanamide is synthesized from arachidonic acid, which is an omega-6 fatty acid found in various animal and plant sources. Arachidonic acid is first converted into 9,10-epoxy-12-octadecenoic acid (9,10-Epoxyoctadecanamide acid) through the action of cytochrome P450 enzymes. 9,10-Epoxyoctadecanamide acid is then converted into 9,10-Epoxyoctadecanamide by the action of epoxide hydrolase enzymes. The synthesis of 9,10-Epoxyoctadecanamide can also be achieved through chemical synthesis methods.
Aplicaciones Científicas De Investigación
9,10-Epoxyoctadecanamide has been found to have various scientific research applications, including its potential as a therapeutic agent for various diseases. Studies have shown that 9,10-Epoxyoctadecanamide has anti-inflammatory properties and can reduce inflammation in various tissues. 9,10-Epoxyoctadecanamide has also been found to have cardioprotective effects and can protect the heart from ischemic injury. Additionally, 9,10-Epoxyoctadecanamide has been found to have neuroprotective effects and can protect the brain from oxidative stress.
Propiedades
Número CAS |
15498-10-9 |
|---|---|
Nombre del producto |
9,10-Epoxyoctadecanamide |
Fórmula molecular |
C18H35NO2 |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
8-(3-octyloxiran-2-yl)octanamide |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H2,19,20) |
Clave InChI |
PIBPDMARGRAGIJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)N |
SMILES canónico |
CCCCCCCCC1C(O1)CCCCCCCC(=O)N |
Otros números CAS |
15498-10-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



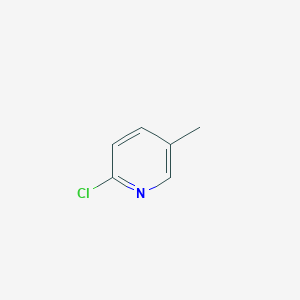
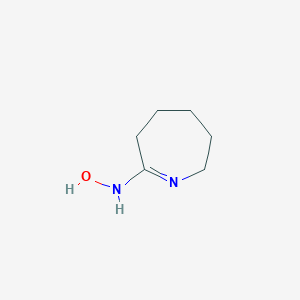
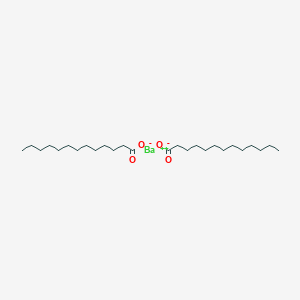
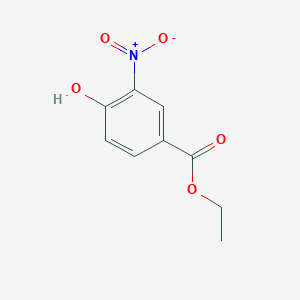

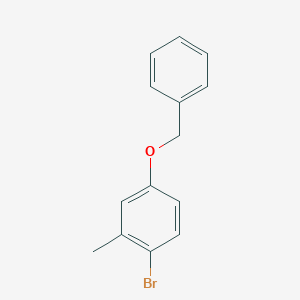
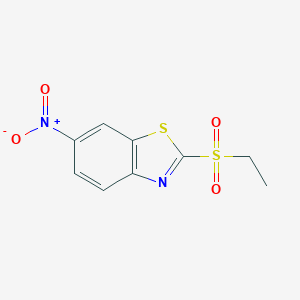
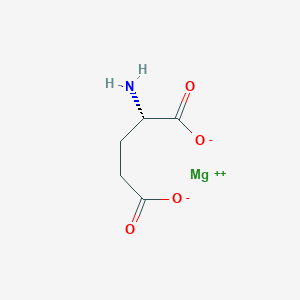
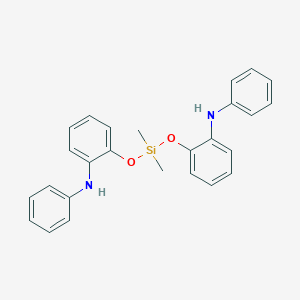
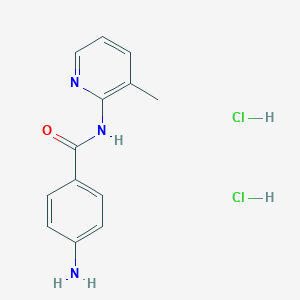
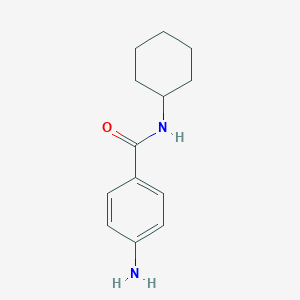
![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)
